molecular formula C14H17N5O4 B2453805 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide CAS No. 2034358-17-1

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide

Cat. No. B2453805
CAS RN: 2034358-17-1
M. Wt: 319.321
InChI Key: MRTOQXZDBKZLGA-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide, also known as DEN, is a chemical compound that has been widely used in scientific research. It is a potent cross-coupling reagent that has been used in organic synthesis, and it has also been studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide have been synthesized and characterized, revealing their potential as intermediates in the development of new chemical entities. For instance, the synthesis and characterization of dimethoxytriazine derivatives showcase methodologies that could be applicable for creating a wide range of triazine-based compounds, offering foundational insights into manipulating such molecules for various applications (Kunishima et al., 1999).

Applications in Material Science

Research into the electrochemical behavior of triazine derivatives highlights the potential for these compounds in material science, particularly in non-aqueous media. Such studies suggest applications ranging from electronic materials to sensors, based on their unique electrochemical properties (Farzinnejad et al., 2005).

Bioconjugation and Biomedical Applications

The efficiency of triazine derivatives in bioconjugation processes, such as the ligation of amines to hyaluronan, indicates their significance in biomedical research. This demonstrates their utility in creating bioconjugated materials for pharmaceutical or tissue engineering applications (D’Este et al., 2014).

Molecular Rearrangements and Chemical Behavior

Studies on the methyl rearrangement of methoxy-triazines in both solid and liquid states offer deep insights into the reactivity and stability of triazine derivatives under various conditions. This knowledge is critical for designing compounds with desired stability and reactivity profiles, which is essential for developing new drugs or materials (Handelsman-Benory et al., 2000).

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-4-23-11-6-5-9(7-15-11)12(20)16-8-10-17-13(21-2)19-14(18-10)22-3/h5-7H,4,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTOQXZDBKZLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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